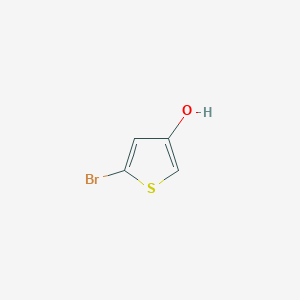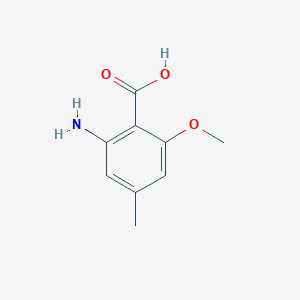![molecular formula C8H9N3S B15070878 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine CAS No. 7321-95-1](/img/structure/B15070878.png)
1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group adds to its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-methylsulfanyl-1,4-dihydropyrimidine: Similar in structure but with a pyrimidine ring instead of an imidazole ring.
2-thio-containing pyrimidines: Contain a sulfur atom in a similar position but differ in the overall ring structure.
Uniqueness
1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is unique due to its specific ring structure and the presence of both imidazole and pyridine rings. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
7321-95-1 |
|---|---|
Fórmula molecular |
C8H9N3S |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
1-methyl-2-methylsulfanylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3S/c1-11-7-3-4-9-5-6(7)10-8(11)12-2/h3-5H,1-2H3 |
Clave InChI |
UIFMVOCSENMRMF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=NC=C2)N=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




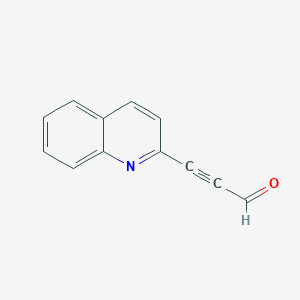




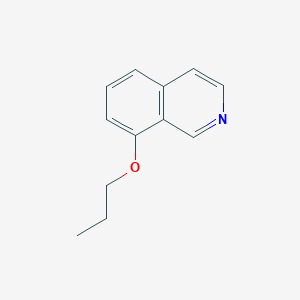
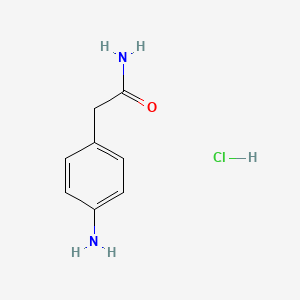
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)

